(Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate features a benzofuran core substituted with a 4-fluorobenzylidene group at position 2 and a tert-butyl ester-linked acetoxy moiety at position 4. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability. The tert-butyl ester enhances steric bulk, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-17(11-15)26-18(20(16)24)10-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQRBRKFKYBPN-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques can help streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of the reaction.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be used to study biological processes and interactions. Its fluorescent properties may make it useful in imaging and tracking cellular components.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to create new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with four structurally related derivatives, focusing on substituent effects, physicochemical properties, and molecular descriptors.
Structural Variations and Substituent Effects
Table 1: Substituent Comparison
Physicochemical Properties
Table 2: Molecular Descriptors and Properties
*Estimated based on analogs due to incomplete data for the target compound.
Key Observations:
Lipophilicity (XLogP3):
- The methyl ester derivative with a 4-tert-butylphenyl group exhibits the highest XLogP3 (5.2), attributed to the hydrophobic tert-butyl and methyl groups.
- The target compound and chromene/thiophene analogs share similar XLogP3 values (~4.6), suggesting comparable membrane permeability.
The 4-tert-butylphenyl analog has a lower TPSA (61.8 Ų), reflecting reduced polarity.
Steric and Electronic Effects:
- The tert-butyl ester in the target compound and analogs increases steric hindrance compared to the methyl ester , which may influence binding to biological targets.
- The 4-fluorobenzylidene group in the target compound provides electron-withdrawing effects, contrasting with the electron-donating methoxy groups in .
Biological Activity
(Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential pharmacological applications. Its structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 342.32 g/mol. The structural representation highlights the presence of functional groups that contribute to its biological activity.
The biological activity of (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Antioxidant Properties : The presence of the benzofuran ring suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumorigenesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antioxidant | Scavenging free radicals |
Case Studies
-
Anticancer Activity :
A study demonstrated that (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death. -
Anti-inflammatory Effects :
In vitro studies showed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involved the inhibition of NF-kB signaling pathway activation. -
Antioxidant Activity :
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated a dose-dependent reduction in radical formation, indicating its potential for protecting cellular components from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
